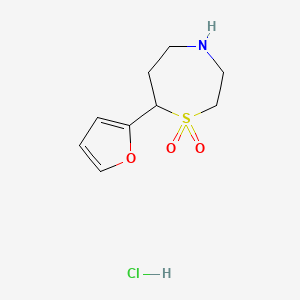
7-(Furan-2-yl)-1lambda6,4-thiazepane-1,1-dione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of furan derivatives can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR1. These techniques can provide detailed information about the geometric and vibrational properties of the molecules.Chemical Reactions
Furan derivatives can undergo a variety of chemical reactions. For example, they can undergo electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation3.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Furan derivatives are utilized in synthesizing a wide range of heterocyclic compounds due to their reactivity. Yin et al. (2008) developed a new approach to synthesize 3-methylthio-substituted furans and related derivatives, highlighting the versatility of furan compounds in chemical synthesis (Yin et al., 2008). Furthermore, Onitsuka et al. (2000) described an acid-catalyzed transformation of 1-aryl-2-pentene-1,4-diones into polyfunctionalized furans, indicating potential pathways for generating novel furan-containing compounds (Onitsuka et al., 2000).
Pharmacological Applications
Thiazepane and furan derivatives have been investigated for various pharmacological properties. Uwabagira and Sarojini (2019) explored the in vitro antibreast cancer and anti-inflammatory activities of a thiazolidine compound, demonstrating the therapeutic potential of such structures (Uwabagira & Sarojini, 2019). Similarly, Chandrappa et al. (2009) synthesized thiazolidinone derivatives with furan moieties and evaluated their cytotoxicity in human leukemia cells, indicating their potential as anticancer agents (Chandrappa et al., 2009).
Material Science Applications
Furan derivatives also find applications in material science, particularly in the development of organic electronic devices. Zhou et al. (2015) reported the enhancement of polymer solar cells' efficiency using a furan-flanked DPP copolymer, showcasing the utility of furan compounds in improving organic field-effect transistors' performance (Zhou et al., 2015).
Safety And Hazards
Like all chemicals, furan derivatives should be handled with care. They can pose various safety and health hazards depending on their specific structure and properties. For example, some furan derivatives may be harmful if inhaled, ingested, or come into contact with the skin5.
Direcciones Futuras
The study of furan derivatives is a vibrant field with many potential future directions. These compounds have a wide range of applications, and new synthetic methods and applications are continually being developed. For example, furan derivatives could be used to design and synthesize new drugs to treat various diseases4.
Please note that the information provided here is general and may not apply to “7-(Furan-2-yl)-1lambda6,4-thiazepane-1,1-dione hydrochloride”. For a comprehensive analysis of this specific compound, more specific information or studies would be needed.
Propiedades
IUPAC Name |
7-(furan-2-yl)-1,4-thiazepane 1,1-dioxide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S.ClH/c11-14(12)7-5-10-4-3-9(14)8-2-1-6-13-8;/h1-2,6,9-10H,3-5,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDLODFTGBZANK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCS(=O)(=O)C1C2=CC=CO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Furan-2-yl)-1lambda6,4-thiazepane-1,1-dione hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

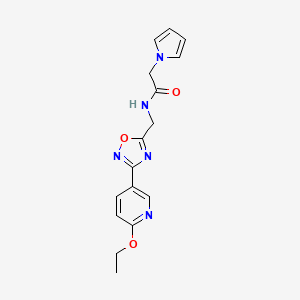
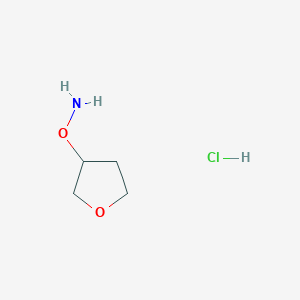
![Ethyl 1-[1-[(E)-2-cyano-3-ethoxyprop-2-enoyl]piperidin-4-yl]pyrazole-4-carboxylate](/img/structure/B2997384.png)
![N-Ethyl-2-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2997385.png)
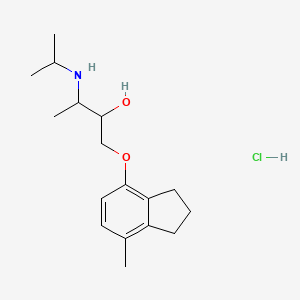
![4-[3-(4-Bromophenyl)propanoyl]morpholine-3-carbonitrile](/img/structure/B2997389.png)
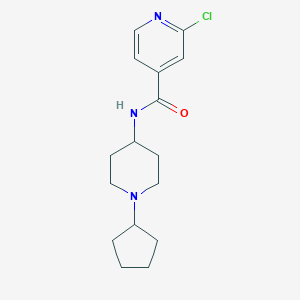
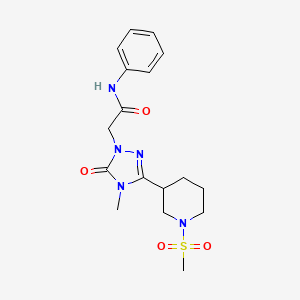
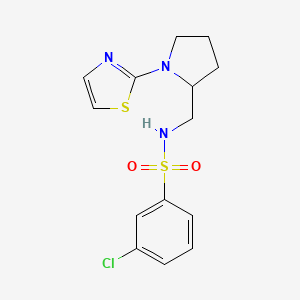

![2-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2997400.png)
![(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2997402.png)
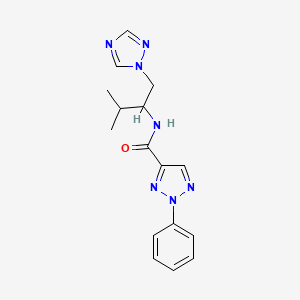
![5-ethyl-N-(2-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2997404.png)